molecular formula C15H9N3OS3 B2407610 N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-75-9

N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2407610
CAS RN: 681167-75-9
M. Wt: 343.44
InChI Key: CPMCPFYXCXJOER-UHFFFAOYSA-N
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Description

“N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of this compound has been described in the literature . The yield was reported to be 65%. The compound was characterized using 1H NMR and 13C NMR spectroscopy .


Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives have been extensively studied . The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : A study focused on the synthesis of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, closely related to the chemical structure , and their antitumor activities. It was found that certain derivatives have significant antitumor effects, highlighting the potential of these compounds in cancer research (Ostapiuk et al., 2017).

Heterocyclic Synthesis

  • Synthesis of Thiophenylhydrazonoacetates : The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which share a similar structural motif with the chemical , was explored. This research provides insight into the reactivity of these compounds, forming a basis for further studies in heterocyclic chemistry (Mohareb et al., 2004).

Microwave Assisted Synthesis and Spectroscopic Characterization

  • Novel Derivatives Synthesis : A study synthesized novel thiophene-benzothiazole derivative azomethine compounds using microwave-assisted synthesis methods. This work contributes to the understanding of the chemical properties and potential applications of these derivatives in various scientific fields (Ermiş & Durmuş, 2020).

Biological Screening

  • Antimicrobial Activities : Research on thiazole-5-carboxamide derivatives, closely related to the compound , revealed varied biological activities including antibacterial and antifungal effects. These findings are significant for the development of new antimicrobial agents (Mhaske et al., 2011).

Electrochromic Applications

  • Electrochromic Properties of Derivatives : A study explored the electrochromic properties of polymers containing 2-(thiophen-2-yl)thiazole, a structural component similar to the compound . This research provides insights into the potential use of these materials in electrochromic devices (Han et al., 2015).

Chemosensors for Anions

  • Cyanide Anion Chemosensors : Research on coumarin benzothiazole derivatives, structurally related to the compound , indicated their potential as chemosensors for cyanide anions. This application is important for environmental monitoring and safety (Wang et al., 2015).

Mechanism of Action

Target of Action

The compound, also known as N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their structure and target . For example, some thiazole derivatives can inhibit quorum sensing pathways in bacteria, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may affect their bioavailability .

Result of Action

Thiazole derivatives are known to have various effects depending on their structure and target . For example, some thiazole derivatives can cause cell death by inducing DNA double-strand breaks .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility and resistance to reactivity with electrophiles, may be influenced by environmental factors .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, such as its potential antibacterial properties . Additionally, the design and development of new thiazole derivatives could be an interesting area for future research .

properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS3/c19-14(9-3-4-10-13(6-9)22-8-16-10)18-15-17-11(7-21-15)12-2-1-5-20-12/h1-8H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMCPFYXCXJOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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